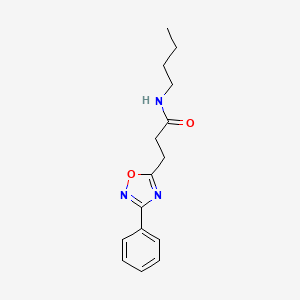
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, commonly known as BPO-27, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of BPO-27 is not fully understood, but studies have suggested that it may interact with specific proteins or enzymes in cells, leading to the observed biological activities. For example, BPO-27 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
BPO-27 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. Additionally, BPO-27 has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPO-27 in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, BPO-27 has shown potent biological activities at relatively low concentrations, which may make it a cost-effective option for research studies. However, one limitation of using BPO-27 is its limited solubility in water, which may require the use of organic solvents for certain experiments.
Orientations Futures
There are several potential future directions for research on BPO-27. One area of interest is the development of BPO-27 derivatives with improved solubility and biological activities. Additionally, further studies are needed to fully understand the mechanism of action of BPO-27 and its potential therapeutic applications in various diseases. Furthermore, the use of BPO-27 in combination with other compounds may enhance its biological activities and provide new avenues for drug discovery.
Méthodes De Synthèse
BPO-27 can be synthesized using a one-pot reaction method that involves the condensation of butylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and isobutyryl chloride in the presence of triethylamine. This reaction yields BPO-27 as a white solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
BPO-27 has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. Studies have shown that BPO-27 can induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, BPO-27 has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-2-3-11-16-13(19)9-10-14-17-15(18-20-14)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDJKJUEFWLODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


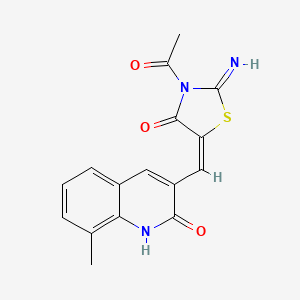

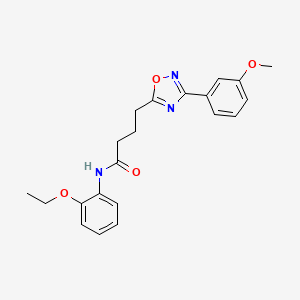
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)

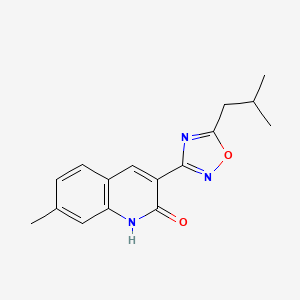
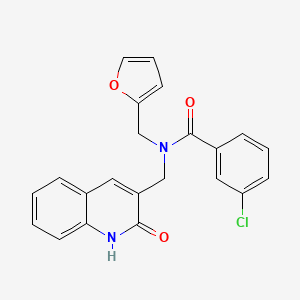
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
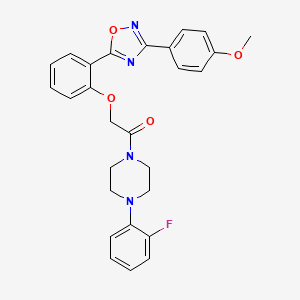
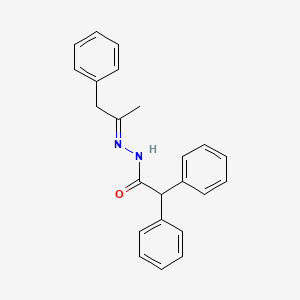
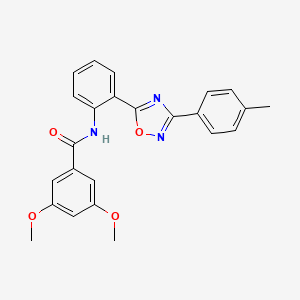
![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)
